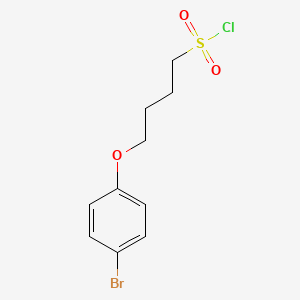
4-(4-Bromphenoxy)butan-1-sulfonylchlorid
Übersicht
Beschreibung
4-(4-Bromophenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12BrClO3S. It is used primarily in research and industrial applications due to its unique chemical properties. This compound is characterized by the presence of a bromophenoxy group and a sulfonyl chloride group, making it a versatile reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Safety and Hazards
The safety data sheets for related compounds suggest that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Wirkmechanismus
Target of Action
Sulfonyl chloride derivatives are generally known to react with a variety of nucleophiles, making them useful in organic synthesis .
Mode of Action
The mode of action of 4-(4-Bromophenoxy)butane-1-sulfonyl chloride involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s ability to undergo electrophilic aromatic substitution suggests it may influence pathways involving benzene derivatives .
Result of Action
The compound’s ability to form substituted benzene rings suggests it may influence the structure and function of molecules containing these rings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-bromophenol with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the sulfonyl chloride group. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of 4-(4-Bromophenoxy)butane-1-sulfonyl chloride may involve large-scale batch reactions. The process includes the use of high-purity reagents and solvents to achieve the desired product quality. The reaction mixture is typically stirred and cooled to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The bromophenoxy group can participate in oxidation or reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, especially in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Coupled Products: Formed through coupling reactions with various organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the butane-1-oxy group.
4-Chlorophenoxybutane-1-sulfonyl chloride: Similar but with a chlorine atom instead of a bromine atom.
4-(4-Fluorophenoxy)butane-1-sulfonyl chloride: Similar but with a fluorine atom instead of a bromine atom.
Uniqueness
4-(4-Bromophenoxy)butane-1-sulfonyl chloride is unique due to the presence of both the bromophenoxy and sulfonyl chloride groups, which provide distinct reactivity patterns. This combination allows for a broader range of chemical transformations compared to its analogs.
Eigenschaften
IUPAC Name |
4-(4-bromophenoxy)butane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSVEJRAWZRLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)
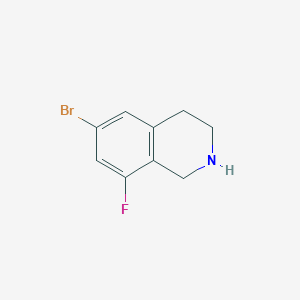



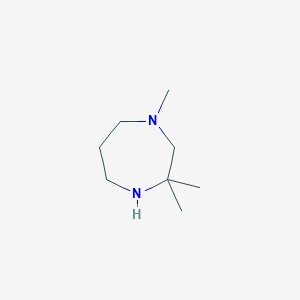
![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)
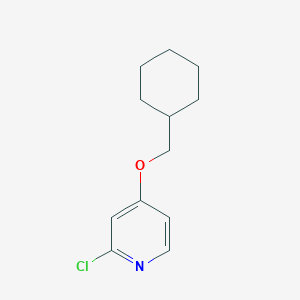
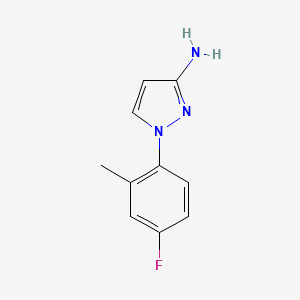
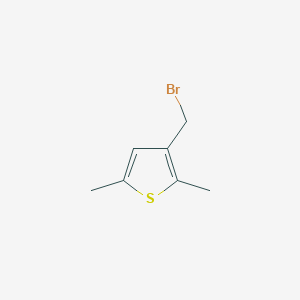
![3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene](/img/structure/B1443935.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B1443937.png)

